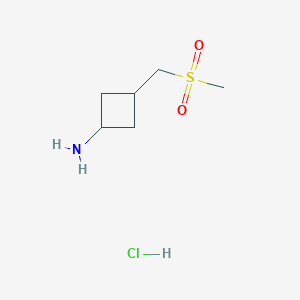

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride

Description

Significance in Medicinal Chemistry Research

The incorporation of cyclobutane rings into drug candidates has gained momentum due to their ability to impose conformational restriction while maintaining favorable physicochemical properties. The compound 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride exemplifies this trend, where the cyclobutane scaffold serves as a rigid framework to preorganize functional groups for optimal target engagement. The methylsulfonylmethyl group enhances polarity and potential hydrogen-bonding interactions, addressing common limitations of purely hydrophobic substituents. Furthermore, the hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in preclinical development.

Recent studies highlight cyclobutane derivatives as effective isosteres for bulkier groups like tert-butyl, offering comparable steric bulk with reduced metabolic susceptibility. For instance, trifluoromethyl-cyclobutyl groups have demonstrated improved resistance to oxidative degradation compared to their tert-butyl counterparts. While 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride has not yet been widely profiled in biological assays, its structural analogs suggest potential applications in central nervous system (CNS) targeting, where balanced lipophilicity and solubility are paramount.

Position Within Cyclobutane-Based Medicinal Agents

Cyclobutane-containing compounds occupy a niche between smaller cycloalkanes (e.g., cyclopropane) and larger rings (e.g., cyclohexane), offering intermediate strain energy (~26 kcal/mol) and conformational flexibility. The methylsulfonylmethyl substituent in this compound introduces both electron-withdrawing and polar characteristics, distinguishing it from simpler cyclobutane derivatives like aminocyclobutane carboxylates or aryl-substituted analogs.

Comparative analyses of cyclobutane derivatives reveal that substitutions at the 3-position often improve binding affinity in protease inhibitors and G protein-coupled receptor (GPCR) modulators. For example, cyclobutylamine derivatives have been explored as monoamine oxidase inhibitors, where the amine group participates in critical hydrogen-bonding interactions. The sulfonyl group in 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride may further modulate electronic properties, potentially enhancing interactions with charged binding pockets or improving solubility profiles.

Historical Development of Cyclobutane Scaffolds in Drug Discovery

The use of cyclobutane scaffolds evolved from natural product isolation to rational design. Early examples include the cyclobutane-containing alkaloids from Aconitum species, which demonstrated neuroactive properties but faced synthetic challenges. Advances in [2+2] photocycloaddition and catalytic cyclopropane expansion in the 1990s enabled scalable synthesis of functionalized cyclobutanes.

A pivotal shift occurred with the recognition of cyclobutanes as bioisosteres. For instance, the replacement of tert-butyl groups with trifluoromethyl-cyclobutyl moieties in agrochemicals improved photostability without compromising activity. This paradigm inspired the design of 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride, where the methylsulfonyl group may mimic sulfonamide pharmacophores prevalent in antimicrobial and antiviral agents.

Research Motivation and Objectives

Current research on 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride is driven by three objectives:

- Conformational Analysis : Characterize the puckered cyclobutane ring’s effect on amine group orientation using X-ray crystallography and nuclear magnetic resonance (NMR). Preliminary data on analogous compounds suggest that transannular strain may enforce specific dihedral angles, favoring interactions with planar binding sites.

- Synthetic Optimization : Develop scalable routes using sulfur tetrafluoride-mediated fluorination or photochemical cycloadditions, building on methodologies described for trifluoromethyl-cyclobutane synthesis.

- Biological Profiling : Evaluate the compound’s potential as a kinase inhibitor or GPCR modulator, leveraging the sulfonyl group’s ability to engage polar residues in ATP-binding pockets.

Properties

IUPAC Name |

3-(methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEZVHZFQDQFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride has various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It may be used in the study of biological processes and as a potential therapeutic agent.

Industry: It can be used in the development of new materials and industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(methylsulfonylmethyl)cyclobutan-1-amine hydrochloride with structurally related cyclobutanamine derivatives:

Key Observations:

- Polarity and Solubility : The sulfonyl group in the target compound enhances water solubility compared to sulfide (-SCH3) or alkyl (-CH3) analogs. This property is critical for bioavailability in drug development .

- Electronic Effects : The electron-withdrawing nature of the sulfonyl group may reduce the amine’s basicity, altering its interaction with biological targets (e.g., receptors or enzymes) compared to methoxy (-OCH3) or difluoromethyl (-CHF2) derivatives .

- Stability : Sulfonyl groups are resistant to oxidation, unlike sulfides, which may oxidize to sulfoxides or sulfones under physiological conditions .

Biological Activity

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound characterized by its unique cyclobutane structure, which is substituted with a methylsulfonylmethyl group and an amine group. Its molecular formula is C6H14ClNO2S. This compound has garnered interest in various scientific fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and applications.

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclobutane Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Methylsulfonylmethyl Group : The cyclobutane ring is reacted with a methylsulfonylmethyl reagent.

- Formation of the Hydrochloride Salt : The final step involves treating the amine with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is linked to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects.

Research Findings

Research indicates that this compound may exhibit significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Properties : Some studies have indicated that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Key Properties |

|---|---|---|

| 3-(Methanesulfonylmethyl)cyclobutan-1-amine | Similar cyclobutane core | Lacks hydrochloride salt |

| Cyclobutanamine Derivatives | Various substituents on cyclobutane | Diverse biological activities |

The distinct combination of functional groups in this compound contributes to its specific biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.